molecular formula C17H27NO6 B5191186 Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol

Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol

Cat. No.: B5191186
M. Wt: 341.4 g/mol
InChI Key: DEWHPMXFGGSUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a phenoxybutylaminoethanol derivativeIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties

Preparation Methods

The synthesis of oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol involves multiple steps, starting with the preparation of oxalic acid. Oxalic acid can be synthesized by oxidizing carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst . The phenoxybutylaminoethanol derivative can be synthesized through a series of reactions involving the appropriate phenol and amine precursors. The final step involves the coupling of oxalic acid with the phenoxybutylaminoethanol derivative under controlled conditions to form the desired compound.

Chemical Reactions Analysis

Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol involves its interaction with molecular targets and pathways. The oxalic acid component can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The phenoxybutylaminoethanol derivative can interact with various receptors and enzymes, modulating their functions and leading to specific biological effects.

Comparison with Similar Compounds

Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol can be compared with other similar compounds, such as:

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid with various industrial applications.

    Calcium oxalate: A naturally occurring compound found in plants and animals.

Properties

IUPAC Name

oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-13(2)14-6-5-7-15(12-14)18-11-4-3-8-16-9-10-17;3-1(4)2(5)6/h5-7,12-13,16-17H,3-4,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWHPMXFGGSUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.